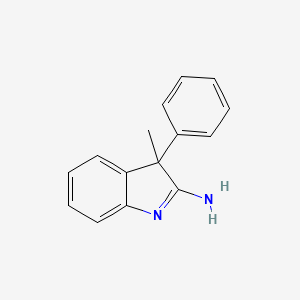![molecular formula C13H12N4 B11883040 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-66-2](/img/structure/B11883040.png)
4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirazolopirimidinas. Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones en química medicinal, particularmente como inhibidor de quinasas. La estructura única de 4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina le permite interactuar con varios objetivos biológicos, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina generalmente implica la ciclización de precursores apropiados. Un método común implica el tratamiento de un derivado de formimida con hidrato de hidrazina en etanol . Esta reacción produce el andamiaje de pirazolopirimidina, que luego se puede funcionalizar aún más para introducir los grupos bencilo y metilo.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el andamiaje de pirazolopirimidina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el carbonato de potasio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Industria: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El principal mecanismo de acción de 4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina implica la inhibición de CDK2. Esta quinasa juega un papel crucial en la progresión del ciclo celular, y su inhibición puede conducir al arresto del ciclo celular y a la apoptosis en las células cancerosas . El compuesto se une al sitio activo de CDK2, evitando la fosforilación de los sustratos clave necesarios para la división celular.
Compuestos similares:
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro inhibidor de quinasas con un andamiaje similar.
Derivados de tioglucósidos: Estos compuestos también exhiben actividad inhibitoria de quinasas y comparten similitudes estructurales con las pirazolopirimidinas.
Singularidad: 4-Bencil-1-metil-1H-pirazolo[3,4-d]pirimidina destaca por su patrón de sustitución específico, que mejora su afinidad de unión y selectividad para CDK2. Esto lo convierte en un inhibidor más potente en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar scaffold.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity and share structural similarities with pyrazolopyrimidines.
Uniqueness: 4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .
Propiedades
Número CAS |
53645-66-2 |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
4-benzyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H12N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clave InChI |
CIQCUOFHKGOVCB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC(=C2C=N1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)

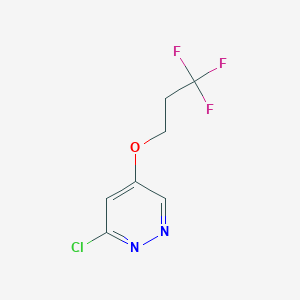
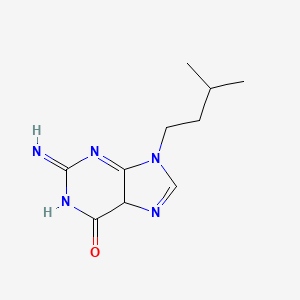
![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

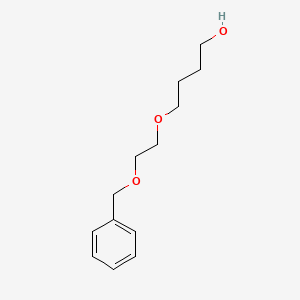

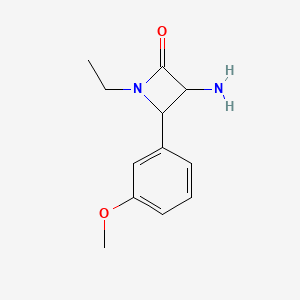
![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
